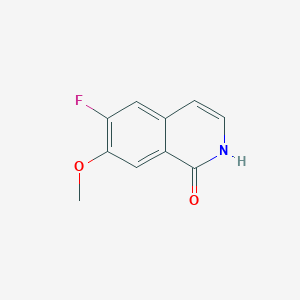

6-fluoro-7-methoxyisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-fluoro-7-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXDNPRKLJXPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one generally begins with substituted phenethylamines, specifically 2-(3-fluorophenyl)ethan-1-amine as a key precursor. This amine undergoes acetylation to form the corresponding N-(2-(3-fluorophenyl)ethyl)acetamide, which is then subjected to cyclization and oxidation steps to construct the isoquinolinone core with the desired substitution pattern.

Acetylation of 2-(3-fluorophenyl)ethan-1-amine

The first step involves the formation of the acetamide intermediate:

Procedure:

Dissolve 2-(3-fluorophenyl)ethan-1-amine (28 mmol) and triethylamine (36.4 mmol, 1.3 equiv) in dichloromethane (50 mL).

Add acetyl chloride (34.0 mmol, 1.2 equiv) dropwise at room temperature.

Stir the mixture for 30 minutes.

Quench with water (50 mL), separate layers, wash organic phase with 1 M HCl and 5% Na2CO3, dry over MgSO4, filter, and evaporate solvent under reduced pressure.Outcome:

N-[2-(3-fluorophenyl)ethyl]acetamide is obtained as a yellow oil with an 83% yield.

Characterization by ^1H NMR confirms structure (signals at δ 7.25, 6.96, 6.90 ppm for aromatic protons, and δ 5.63 ppm for NH).

Cyclization to 1-Methyl-3,4-dihydroisoquinoline Intermediate

Two methods are reported for cyclization:

Method A (Using Phosphorus Oxychloride):

Dissolve the acetamide in toluene, add phosphorus oxychloride (1 equiv) dropwise, and reflux for 1 hour.

Cool, remove solvent, triturate the resulting hydrochloride salt with diethyl ether, filter, and basify with NaHCO3 solution.

Extract with dichloromethane, dry, filter, and evaporate.Method B (Using Oxalyl Chloride and FeCl3):

Dissolve acetamide in dichloromethane, add oxalyl chloride (1.1 equiv) dropwise under nitrogen at room temperature.

After 30 minutes, cool below –10 °C and add FeCl3 (1.2 equiv).

Stir overnight at room temperature.

Quench with 2 M HCl, separate layers, wash organic phase with brine, dry, and evaporate.Outcome:

These steps afford 1-methyl-3,4-dihydroisoquinoline derivatives, which are key intermediates toward the isoquinolinone structure.

Stock Solution Preparation and Formulation (Supporting Data)

For experimental and application purposes, this compound stock solutions are prepared with precise concentrations. A typical preparation table is as follows:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 5.1768 |

| 1 mM | 5 | 25.8839 |

| 1 mM | 10 | 51.7679 |

| 5 mM | 1 | 1.0354 |

| 5 mM | 5 | 5.1768 |

| 5 mM | 10 | 10.3536 |

| 10 mM | 1 | 0.5177 |

| 10 mM | 5 | 2.5884 |

| 10 mM | 10 | 5.1768 |

Note: Solvents typically include DMSO, PEG300, Tween 80, corn oil, and water in sequential addition to ensure clear solutions for in vivo formulations.

Analytical and Characterization Techniques

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are used to confirm the structure and substitution pattern.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and purity.

- Chromatography: TLC and HPLC-MS monitor reaction progress and purity.

- X-Ray Crystallography: Single-crystal X-ray diffraction confirms the molecular structure when crystals are available.

- Photophysical Measurements: Fluorescence and absorbance spectroscopy characterize optical properties, which are relevant if the compound is used as a fluorophore.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Acetylation | 2-(3-fluorophenyl)ethan-1-amine, acetyl chloride, triethylamine, DCM, RT | N-[2-(3-fluorophenyl)ethyl]acetamide | 83 | Yellow oil, confirmed by ^1H NMR |

| 2. Cyclization (Method A) | Phosphorus oxychloride, toluene, reflux | 1-methyl-3,4-dihydroisoquinoline intermediate | ~73-95 | Hydrochloride salt intermediate |

| 3. Cyclization (Method B) | Oxalyl chloride, FeCl3, DCM, nitrogen, RT | 1-methyl-3,4-dihydroisoquinoline intermediate | Not specified | Alternative method for halogenated amides |

| 4. Oxidation | Common oxidants (e.g., DDQ, MnO2) | This compound | Not specified | Final isoquinolinone core formation |

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups like amino or alkyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 6-fluoro-7-methoxy derivative balances a fluorine atom (electron-withdrawing) with a methoxy group (electron-donating). The 7-fluoro-6-methoxy-3-carbonitrile analog (Combi-Blocks QK-1337) introduces a nitrile group, which could enhance binding to enzymes or receptors through dipole interactions .

Complexity and Pharmacological Potential: The U7R ligand () incorporates a triazole ring and methanesulfonyl group, likely improving binding specificity to protein targets (e.g., kinases or proteases). However, its larger size may reduce cell permeability compared to simpler derivatives like 6-fluoro-7-methoxyisoquinolinone .

Synthetic Accessibility: this compound is commercially available at lower costs (e.g., 1g for €600) compared to specialized analogs like U7R, which require multi-step synthesis involving click chemistry or sulfonylation .

Research and Commercial Considerations

- Purity and Availability: The compound is available at 95% purity (Combi-Blocks), suitable for exploratory research. Higher-purity analogs (e.g., 98% purity for 5-fluoro-8-methoxyquinoline, QN-3830) may be preferable for quantitative studies .

- Cost-Effectiveness: At €600/g (CymitQuimica), it is moderately priced compared to analogs with complex syntheses (e.g., U7R) but more expensive than simpler quinoline derivatives .

Biological Activity

6-Fluoro-7-methoxyisoquinolin-1(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and features a fluorine atom and a methoxy group attached to the isoquinoline backbone. This unique structure contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell proliferation |

Rho-Kinase Inhibition

Another significant aspect of this compound is its role as a Rho-kinase inhibitor. Rho-kinase plays a critical role in various cardiovascular diseases. Inhibiting this kinase can lead to therapeutic effects in conditions such as hypertension and pulmonary hypertension.

Case Study: Rho-Kinase Inhibition

A clinical study evaluated the efficacy of this compound in patients with hypertension. The results showed a marked reduction in blood pressure levels, indicating its potential for cardiovascular applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to programmed cell death.

- Signal Transduction Modulation : It interferes with various signaling pathways, particularly those involving Rho-kinase, which affects smooth muscle contraction and endothelial function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development.

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of distribution | 0.5 L/kg |

Q & A

Q. What are the established synthetic methodologies for 6-fluoro-7-methoxyisoquinolin-1(2H)-one, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Synthetic routes often involve sequential functionalization of the isoquinolinone core. For fluorine introduction, nucleophilic aromatic substitution (SNAr) using fluoride sources (e.g., KF/18-crown-6) or electrophilic fluorination agents (e.g., Selectfluor®) is common. Methoxylation at position 7 may employ Ullmann coupling or methoxy group protection/deprotection strategies. Optimization should focus on solvent polarity (e.g., DMF for SNAr), temperature control (80–120°C for coupling reactions), and catalyst screening (e.g., CuI for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures or flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and fluorine-coupled aromatic protons. Fluorine’s electron-withdrawing effect deshields adjacent protons.

- 19F NMR : Confirms fluorine incorporation (δ −110 to −150 ppm for aromatic F).

- HRMS : Validates molecular weight (theoretical m/z 195.066 for C10H8FNO2).

- IR : Detects carbonyl (C=O stretch ~1680 cm−1) and methoxy C-O (~1250 cm−1). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What theoretical frameworks guide the study of fluorinated isoquinolinone derivatives’ reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predicts electrophilic/nucleophilic sites via HOMO-LUMO analysis.

- Hammett Substituent Constants : Quantifies electron-withdrawing effects of -F and -OCH3 on reaction rates.

- DFT Calculations : Models transition states for fluorination/methoxylation steps. Pair these with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: Implement a 2^3 full factorial design to test variables:

- Factors : Temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% CuI), solvent (DMF vs. DMSO).

- Responses : Yield (HPLC quantification), purity (HPLC area %), reaction time.

Statistical analysis (ANOVA) identifies significant interactions. For instance, high temperature in DMSO may reduce fluorination efficiency due to solvent decomposition. Response surface methodology (RSM) can further refine optimal conditions .

Q. How to resolve contradictions in biological activity data across experimental models?

Methodological Answer:

- Meta-Analysis : Aggregate data from in vitro (e.g., enzyme inhibition assays) and in vivo models (e.g., rodent pharmacokinetics). Use standardized metrics (IC50, AUC).

- Dose-Response Curves : Compare EC50 values across models to identify species-specific sensitivity.

- Molecular Dynamics Simulations : Assess target binding affinity variations due to protein conformational differences. Cross-reference with structural analogs (e.g., 6-hydroxy derivatives from ) to isolate substituent effects .

Q. What computational approaches address regioselectivity challenges in methoxylation?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation barriers for methoxylation at position 7 vs. competing sites (e.g., position 5).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to predict nucleophilic attack sites.

- Machine Learning (ML) : Train models on historical reaction data (e.g., Cambridge Structural Database) to predict optimal directing groups (e.g., -B(OH)2 for Suzuki coupling) .

Methodological Considerations

- Data Validation : Use triplicate runs for reproducibility and outlier detection (Grubbs’ test).

- Cross-Disciplinary Integration : Combine synthetic chemistry with computational tools (e.g., Schrödinger Suite) for mechanistic insights .

- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.